Diisopentyl phthalate

Catalog No.
S749558
CAS No.
605-50-5
M.F
C18H26O4
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopentyl phthalate

CAS Number

605-50-5

Product Name

Diisopentyl phthalate

IUPAC Name

bis(3-methylbutyl) benzene-1,2-dicarboxylate

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C18H26O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3

InChI Key

JANBFCARANRIKJ-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Bis(3-methylbutyl) Ester; Phthalic Acid Diisopentyl Ester; Bis(3-methylbutyl) Phthalate; Diisoamyl Phthalate; Diisopentyl Phthalate; NSC 17070; Palatinol DIPP;

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C

Investigating DiPeP's Toxicity

One area of research focuses on understanding DiPeP's potential toxicity. Studies have examined its effects on different cell lines, including Vero cells, which represent kidney cells. These studies have shown that DiPeP can cause cell death through mechanisms not directly related to oxidative stress, suggesting the need for further investigation into its specific toxicity pathways [].

DiPeP and its Impact on Development

Another research area explores the potential impact of DiPeP exposure during critical developmental stages. Studies using rats have shown that prenatal and early postnatal exposure to DiPeP can affect hormone-dependent behaviors and hormone receptor expression in male offspring []. This finding raises concerns about the potential developmental effects of DiPeP exposure in humans.

Diisopentyl phthalate, also known as di-n-pentyl phthalate, is a member of the phthalate family, which are esters derived from phthalic acid. This compound is characterized by its two isopentyl groups attached to the phthalate backbone, giving it unique properties compared to other phthalates. Diisopentyl phthalate is primarily used as a plasticizer in various industrial applications, particularly in polyvinyl chloride products, enhancing their flexibility and durability .

DIPP itself is not widely studied for a specific biological mechanism. However, its plasticizing properties involve interacting with polymer chains, increasing their flexibility and lowering their melting point [].

  • Data on DIPP's specific toxicity is limited. However, as with other phthalates, there are concerns about potential endocrine disruption and reproductive effects [].
  • DIPP has a low vapor pressure, minimizing inhalation risks under normal conditions [].
  • It has a relatively high flash point, indicating moderate flammability [].
Typical of esters, including hydrolysis, transesterification, and oxidation. Hydrolysis of diisopentyl phthalate in the presence of water and an acid or base can yield phthalic acid and isopentanol as products. Transesterification reactions can occur with alcohols to form different esters. Additionally, under oxidative conditions, diisopentyl phthalate may degrade into smaller molecules, which can include toxic byproducts .

Research indicates that diisopentyl phthalate exhibits various biological activities that raise concerns about its safety. Studies have shown that exposure to this compound can lead to developmental and reproductive toxicity in laboratory animals. Specifically, it has been linked to altered behaviors related to mating and sexual motivation in male rats when exposure occurs during critical developmental windows . Furthermore, diisopentyl phthalate has demonstrated potential nephrotoxic and neurotoxic effects even at low doses, indicating its possible risks to human health and the environment .

Diisopentyl phthalate is synthesized through the esterification reaction of phthalic anhydride with isopentanol. The reaction typically requires the presence of an acid catalyst to facilitate the formation of the ester bond. The general reaction can be summarized as follows:

Phthalic Anhydride+2×IsopentanolAcid CatalystDiisopentyl Phthalate+Water\text{Phthalic Anhydride}+2\times \text{Isopentanol}\xrightarrow{\text{Acid Catalyst}}\text{Diisopentyl Phthalate}+\text{Water}

This method allows for the production of diisopentyl phthalate in a controlled environment, ensuring high purity and yield .

Diisopentyl phthalate is primarily used as a plasticizer in various applications, including:

  • Polyvinyl Chloride Products: Enhances flexibility and durability.
  • Coatings: Improves the performance characteristics of paints and varnishes.
  • Adhesives: Used in formulations to increase adhesion properties.
  • Sealants: Provides flexibility and resilience in construction materials.

Despite its applications, regulatory scrutiny has increased due to potential health risks associated with phthalates .

Diisopentyl phthalate shares structural similarities with other phthalates but exhibits unique properties that differentiate it from them. Below is a comparison with some similar compounds:

Compound NameStructure CharacteristicsPrimary UsesToxicity Concerns
Diethyl PhthalateTwo ethyl groupsPlasticizer in cosmeticsEndocrine disruptor
Di-n-butyl PhthalateTwo butyl groupsPlasticizer in PVCReproductive toxicity
Diisononyl PhthalateNine carbon chain alkyl groupsPlasticizer in food packagingPotential carcinogen
Diisobutyl PhthalateTwo isobutyl groupsPlasticizer in adhesivesNeurotoxic effects
Diisopentyl PhthalateTwo isopentyl groupsPlasticizer in industrial productsDevelopmental and reproductive toxicity

Diisopentyl phthalate's unique two-isopentyl structure contributes to its specific physical and chemical properties, setting it apart from other commonly used plasticizers. Its distinct toxicity profile necessitates careful consideration during usage and regulation .

XLogP3

5.6

UNII

WPN6M4ZUIF

GHS Hazard Statements

Aggregated GHS information provided by 117 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

605-50-5

Wikipedia

Isoamyl phthalate

Dates

Modify: 2023-08-15

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